molecular formula C13H16N2OS B2995322 2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol CAS No. 370074-90-1

2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol

Cat. No. B2995322
CAS RN: 370074-90-1
M. Wt: 248.34
InChI Key: BTVABVVRLVTNBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound that has gained attention due to its potential pharmaceutical applications. The compound is a member of the cyclopentathienopyrimidinone family, which has been studied for its biological activities.

Mechanism Of Action

The mechanism of action of 2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol is not fully understood. However, studies have suggested that the compound may work by inhibiting enzymes involved in the growth of cancer cells and reducing inflammation. The compound has also been shown to have antioxidant activity, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
Studies have shown that 2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol can affect various biochemical and physiological processes. The compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II. Additionally, the compound has been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One advantage of studying 2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol in the lab is that it has been shown to have potential pharmaceutical applications. Additionally, the compound has been synthesized and characterized, which makes it readily available for research. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol. One direction is to further investigate the mechanism of action of the compound, which may provide insights into its therapeutic effects. Additionally, studies could be conducted to optimize the synthesis method of the compound, which may improve its yield and purity. Furthermore, studies could be conducted to investigate the potential of the compound as a treatment for Alzheimer's disease. Finally, studies could be conducted to investigate the potential of the compound as a lead compound for the development of new anticancer drugs.

Synthesis Methods

The synthesis of 2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol has been reported in the literature. One method involves the reaction of 2-methylthio-4,5-dihydro-1H-imidazole with 2-chloro-3-butyn-2-ol in the presence of a base to form the intermediate compound. The intermediate is then reacted with 1,4-dibromobutane in the presence of a base to form the final product.

Scientific Research Applications

2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol has been studied for its potential pharmaceutical applications. The compound has been reported to have antitumor activity, with studies showing that it can inhibit the growth of cancer cells. Additionally, the compound has been shown to have anti-inflammatory and analgesic activities. Studies have also suggested that the compound may have potential as a treatment for Alzheimer's disease.

properties

IUPAC Name

10-butyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-2-3-7-10-14-12(16)11-8-5-4-6-9(8)17-13(11)15-10/h2-7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVABVVRLVTNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(C3=C(S2)CCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol

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